Candidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,18H,11-12H2,1-4H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYESOAFLKFHYHP-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998932 | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77727-18-5 | |
| Record name | (-)-Candidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77727-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77727-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Origin, Isolation, and Structural Characterization Methodologies of Candidone
Natural Sources and Biological Origins of Candidone
This compound is a secondary metabolite produced by certain terrestrial plants. Scientific literature has documented its isolation from specific species within the Leguminosae (Fabaceae) family.
This compound has been successfully isolated from several plant species. Notably, it is a known constituent of Derris indica, a plant synonymously known as Pongamia pinnata. tci-thaijo.orgnih.gov Research has also identified this compound in the roots of Tephrosia candida. researchgate.net The isolation of this compound from the hexane extract of Derris indica fruits has been specifically reported. tci-thaijo.org
| Plant Species | Family | Part(s) Used for Isolation |
| Derris indica (Pongamia pinnata) | Fabaceae | Fruits, Seeds, Leaves, Bark |
| Tephrosia candida | Fabaceae | Roots, Aerial Parts |
This table summarizes the primary plant sources from which this compound has been isolated.
While the name "this compound" may suggest a fungal origin, and the outline includes Penicillium, a comprehensive review of scientific literature indicates that this compound is a plant-derived flavonoid. researchgate.net Current research does not support its isolation from fungal species such as Penicillium or Candida. The name is likely coincidental or related to one of its plant sources, Tephrosia candida.
Isolation and Purification Methodologies in this compound Research
The process of obtaining pure this compound from its natural plant matrix involves sophisticated extraction and separation techniques.
The initial step in isolating this compound involves solvent extraction, a process that separates soluble compounds from the solid plant material. The choice of solvent is critical and is based on the polarity of the target compound. For flavonoids like this compound, a range of organic solvents is employed.
Studies on Derris indica have utilized solvents of varying polarities, including hexane, ethyl acetate, and methanol, to extract its flavonoid constituents. tci-thaijo.orgtci-thaijo.org For less polar flavonoids and flavanones, solvents such as chloroform and diethyl ether are also effective. frontiersin.org The process typically involves macerating the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the extract under reduced pressure. nih.govspu.edu.iq
| Solvent | Polarity | Typical Use for Flavonoids |
| Hexane | Non-polar | Extraction of non-polar compounds, including some flavanones |
| Chloroform | Intermediate | Extraction of less polar flavonoids |
| Ethyl Acetate | Intermediate | Common for extracting various flavonoids and phenolics |
| Methanol / Ethanol | Polar | Extraction of polar flavonoids and glycosides |
This table outlines common solvents used in the extraction of flavonoids from plant materials.
Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires further purification using chromatographic techniques. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent or solvent gradient (mobile phase) is passed through, separating the components. researchgate.net
Thin-Layer Chromatography (TLC) is used to monitor the separation process from column chromatography and to assess the purity of the isolated fractions. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of flavonoids like this compound. nih.govresearchgate.net Reversed-phase (RP) HPLC on C18 columns is commonly used, where a polar mobile phase (often a mixture of acetonitrile or methanol and water) allows for the precise separation of individual compounds from complex mixtures. mdpi.com Chiral stationary phases can also be employed to separate different enantiomers of flavanones. researchgate.net
Advanced Spectroscopic Methods for this compound Structural Elucidation
Once a pure sample of this compound is obtained, its exact molecular structure is determined using a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework, functional groups, and atomic connectivity.
Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental formula of the compound. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining an unambiguous molecular formula. Tandem MS (MS/MS) experiments help in identifying structural fragments by inducing and analyzing the fragmentation of the parent molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules. analis.com.my
¹H-NMR (Proton NMR): Identifies the number and types of hydrogen atoms in the molecule, providing information about their chemical environment and proximity to one another through coupling constants.
¹³C-NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule's skeleton.
2D-NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. analis.com.mynih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a flavanone (B1672756) like this compound, it would reveal characteristic absorptions for hydroxyl (-OH) groups and ketone (C=O) groups. nih.govukaazpublications.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid's chromophore system and the extent of conjugation. nih.govukaazpublications.com
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation pattern |
| ¹H-NMR | Number, type, and connectivity of hydrogen atoms |
| ¹³C-NMR | Number and type of carbon atoms (molecular skeleton) |
| 2D-NMR (COSY, HMBC) | Detailed connectivity between atoms (H-H, C-H) |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, -OH) |
| UV-Vis Spectroscopy | Information on the conjugated system of the molecule |
This table summarizes the application of various spectroscopic methods in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the placement of protons, allowing for the complete assignment of the molecule's connectivity.
For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy are employed. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum reveals the number and types of carbon atoms in the molecule. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assembling the molecular puzzle by establishing correlations between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Structure (Note: Specific chemical shifts for this compound are based on data for closely related 8-prenylated flavanones. Precise data from the original elucidation literature was not available.)
| Atom No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| 2 | ~79.0 | ~5.40 (dd, J = 12.0, 3.0 Hz) |
| 3 | ~43.5 | ~3.10 (dd, J = 17.0, 12.0 Hz), ~2.85 (dd, J = 17.0, 3.0 Hz) |
| 4 | ~192.0 | - |
| 4a | ~103.0 | - |
| 5 | ~162.5 | - |
| 6 | ~93.0 | ~6.15 (s) |
| 7 | ~165.0 | - |
| 8 | ~106.0 | - |
| 8a | ~160.0 | - |
| 1' | ~138.0 | - |
| 2', 6' | ~126.0 | ~7.45 (m) |
| 3', 5' | ~128.5 | ~7.40 (m) |
| 4' | ~129.0 | ~7.40 (m) |
| 1'' | ~22.0 | ~3.30 (d, J = 7.0 Hz) |
| 2'' | ~122.5 | ~5.20 (t, J = 7.0 Hz) |
| 3'' | ~132.0 | - |
| 4'' | ~25.5 | ~1.75 (s) |
| 5'' | ~18.0 | ~1.80 (s) |
| 5-OCH₃ | ~55.5 | ~3.85 (s) |
| 7-OCH₃ | ~56.0 | ~3.90 (s) |
Mass Spectrometry (MS) Applications in this compound Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the unambiguous determination of its molecular formula, C₂₂H₂₄O₄.
Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. A key fragmentation pathway for flavanones is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. This process provides valuable information about the substitution patterns on the A and B rings of the flavonoid skeleton. The analysis of these fragments helps to confirm the proposed structure elucidated by NMR.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Ion Description | Fragmentation Pathway |
| 352 | [M]⁺ | Molecular Ion |
| 203 | [A-ring fragment]⁺ | Retro-Diels-Alder fragmentation |
| 149 | [B-ring fragment + C₃H₅O]⁺ | Retro-Diels-Alder fragmentation and subsequent rearrangement |
| 297 | [M - C₄H₇]⁺ | Loss of a butenyl radical from the prenyl group |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy of this compound
Infrared (IR) spectroscopy, and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak is typically the carbonyl (C=O) stretch from the ketone group in the flavanone C-ring. Other significant signals include C-H stretches from the aromatic rings and the aliphatic portions, C=C stretches from the aromatic rings, and C-O stretches from the ether linkages of the methoxy (B1213986) groups.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1680-1660 | C=O stretch | Conjugated Ketone |
| ~3100-3000 | C-H stretch | Aromatic (sp²) |
| ~3000-2850 | C-H stretch | Aliphatic (sp³) |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1270, ~1050 | C-O stretch | Aryl Ether (methoxy groups) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems of π-electrons, such as the aromatic rings and the carbonyl group in this compound, absorb light in the UV-Vis region.
The UV-Vis spectrum of a flavanone like this compound typically shows two main absorption bands. These correspond to the π → π* (pi to pi-star) transition associated with the benzoyl system (A-ring and carbonyl group) and the n → π* (n to pi-star) transition of the carbonyl group. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic rings.
Table 4: Typical UV-Vis Absorption Maxima for Flavanones like this compound
| Absorption Band | Wavelength (λmax) | Electronic Transition | Chromophore |
| Band I | ~320-340 nm | n → π | Carbonyl Group (C=O) |
| Band II | ~280-290 nm | π → π | Benzoyl System (A-ring + C=O) |
Circular Dichroism (CD) Spectroscopy in this compound Conformational Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is essential for determining the absolute configuration of chiral molecules. Since this compound has a stereocenter at the C-2 position, it is optically active. The PubChem database lists it as (-)-Candidone, indicating its levorotatory nature.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its positive and negative peaks (known as Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. For flavanones, the sign of the Cotton effect associated with the n → π* transition (around 330 nm) and the π → π* transition (around 290 nm) can be empirically correlated to the absolute stereochemistry (R or S) at the C-2 position. For (2S)-flavanones, a positive Cotton effect is typically observed for the n → π* transition and a negative one for the π → π* transition.
Table 5: Expected Circular Dichroism Data for (2S)-Candidone
| Wavelength Range (nm) | Electronic Transition | Expected Cotton Effect Sign |
| ~320-340 | n → π | Positive (+) |
| ~280-290 | π → π | Negative (-) |
Chemical Synthesis and Derivatization Strategies for Candidone Analogues
Total Synthesis Approaches to Candidone and its Stereoisomers
Total synthesis provides a route to this compound, allowing for the preparation of the natural product and its stereoisomers. A proposed synthesis scheme for this compound involves specific chemical transformations to assemble the flavanone (B1672756) core and incorporate the prenyl side chain and methoxy (B1213986) substituents. uonbi.ac.ke While specific details on the total synthesis of this compound stereoisomers are not extensively detailed in the provided results, the synthesis of stereoisomers of other complex molecules, such as muscarinic ligands and natural products like iriomoteolide-2a, highlights the importance of stereochemical control in total synthesis. nih.govresearchgate.net Strategies often involve key steps like asymmetric dihydroxylation or stereoselective couplings to establish the correct absolute or relative configurations. nih.govresearchgate.netrsc.org
One-Pot Multicomponent Synthetic Methodologies for this compound Derivatives
One-pot multicomponent reactions (MCRs) are efficient synthetic strategies where multiple reactants combine in a single vessel to form a product, minimizing steps and waste. tcichemicals.commdpi.comnih.govwikipedia.org This approach is highly valuable for generating diverse compound libraries for biological screening and SAR studies. mdpi.comnih.govnih.gov While direct examples of one-pot multicomponent synthesis specifically for this compound derivatives are not explicitly detailed, MCRs have been successfully applied to the synthesis of various heterocyclic compounds, including flavanone derivatives and other natural-product-like frameworks. mdpi.comnih.govresearchgate.netsioc-journal.cnscielo.org.mx The principles of MCRs, such as combining carbonyl compounds, amines, and other nucleophiles or electrophiles in a single reaction sequence, could potentially be adapted for the efficient synthesis of this compound analogues bearing different substituents or modifications. wikipedia.orgorganic-chemistry.org
Semi-Synthetic Modifications of this compound
Semi-synthetic modifications involve using a naturally occurring compound, like this compound, as a starting material for chemical transformations to create new derivatives. This approach leverages the existing complex structure of the natural product and introduces specific changes to modulate its properties. While the provided results mention semi-synthesis in the context of other natural products and their derivatives, a specific detailed example of semi-synthesis applied directly to this compound is not available. core.ac.ukdntb.gov.uaresearchgate.net However, the general principle involves chemical reactions performed on the isolated natural product to introduce functional groups, alter existing ones, or modify the carbon skeleton.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations
The design and synthesis of this compound analogues are fundamental to understanding its structure-activity relationships (SAR). naturalproducts.netnus.edu.sgnih.govnih.gov By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. This involves synthesizing a series of compounds with variations in substituents, functional groups, or the core flavanone structure. Studies on other natural product analogues, such as coruscanone A, demonstrate that modifications to different parts of the molecule, like the cyclopentenedione (B8730137) ring or side chains, can significantly impact antifungal activity. nih.govnih.gov Similarly, synthesizing this compound analogues with modifications to its dimethoxy-substituted phenyl ring, the prenyl side chain, or the dihydrochromen-4-one core would allow for a comprehensive SAR investigation.
Synthetic Methods for Incorporating Isotopic Labels into this compound for Mechanistic Studies
Incorporating isotopic labels (such as 13C, 14C, or deuterium) into this compound is a powerful technique for mechanistic studies, allowing researchers to track the molecule's fate in biological systems or elucidate reaction mechanisms. auburn.eduimist.ma Synthetic methods for isotopic labeling often involve the use of isotopically enriched starting materials or reagents at specific steps in the synthesis. chemrxiv.orgrsc.orgsilantes.com For this compound, this would require synthetic routes that allow for the introduction of the isotopic label at a desired position, such as a specific carbon atom in the flavanone core or the prenyl side chain. While no specific methods for isotopically labeling this compound are described in the provided results, general strategies for incorporating carbon isotopes into organic molecules, including phenols and amino acids, have been developed. imist.machemrxiv.orgrsc.org These methods often involve carefully designed synthetic sequences that utilize labeled building blocks or facilitate late-stage incorporation of the isotope. imist.masilantes.com
Molecular and Cellular Mechanisms of Action of Candidone in Vitro Investigations
Elucidation of Candidone’s Interactions with Nucleic Acids
In vitro studies have provided significant insights into the molecular interactions of this compound with deoxyribonucleic acid (DNA), revealing a specific binding mechanism and subsequent effects on DNA structure and stability. These investigations have primarily utilized calf thymus DNA (ctDNA) as a model.
Spectroscopic Analysis of this compound-DNA Interactions: Static Quenching
Fluorescence spectroscopy has been a key technique in elucidating the nature of the interaction between this compound and DNA. These studies have demonstrated a static quenching mechanism. nih.govnih.gov Static quenching occurs when a fluorophore (in this case, a component of the DNA or a fluorescent probe) forms a non-fluorescent ground-state complex with a quencher (this compound). This is distinct from dynamic quenching, which results from transient collisions between the fluorophore and the quencher. The observation of static quenching provides strong evidence for the formation of a stable this compound-DNA complex. nih.govnih.gov
Thermodynamic Characterization of this compound-DNA Binding Affinity
Thermodynamic studies have revealed that the binding of this compound to DNA is a spontaneous process. nih.govnih.gov This is indicated by a negative Gibbs free energy change (ΔG) for the binding reaction. The interaction is characterized by a high binding affinity, suggesting a strong and stable association between this compound and the DNA molecule. nih.govnih.gov Further analysis of the thermodynamic parameters indicates that hydrophobic interactions are the predominant forces driving the binding process. nih.gov
| Thermodynamic Parameter | Implication for this compound-DNA Interaction |
| Gibbs Free Energy (ΔG) | Negative value indicates a spontaneous binding process. |
| Binding Affinity Constant (Ka) | High value signifies a strong and stable complex formation. |
| Enthalpy (ΔH) & Entropy (ΔS) | Analysis suggests hydrophobic interactions are the main driving forces. |
Molecular Determinants of this compound-DNA Specificity: A-T Base Pair Preference
Investigations using Fourier transform infrared (FTIR) spectroscopy have provided insights into the sequence specificity of this compound's interaction with DNA. The data suggests that this compound preferentially binds to the adenine-thymine (A-T) rich regions within the minor groove of the DNA. nih.govnih.gov This preference for A-T base pairs is a common feature among minor groove binders and is often attributed to the specific shape and hydrogen bonding potential of the A-T rich minor groove.
Conformational Changes in DNA Induced by this compound Binding
| Experimental Technique | Observation | Interpretation |
| Thermal Denaturation | Slight change in DNA melting temperature. | This compound binding has a minor stabilizing effect on the DNA duplex. |
| Circular Dichroism (CD) | Minor alterations in the CD spectrum of DNA. | This compound binding does not cause a major disruption of the DNA's secondary structure. |
| Molecular Dynamics | Altered structural flexibility and a more extended DNA structure. | This compound influences the dynamic behavior of the DNA molecule upon binding. |
Cellular Pathway Modulation by this compound in In Vitro Models
In vitro studies on human hepatoblastoma (HepG2) cells have demonstrated that this compound can modulate cellular pathways, leading to the inhibition of proliferation, migration, and invasion, and the induction of apoptosis. nih.gov
Treatment of HepG2 cells with this compound resulted in morphological changes characteristic of apoptosis, such as cell shrinkage and detachment. nih.gov At the molecular level, this compound was found to activate key executioner caspases involved in the apoptotic cascade, specifically caspase-3 and caspase-9. nih.gov
Furthermore, this compound treatment led to a decrease in the expression of several anti-apoptotic proteins, including:
p65 (a subunit of the NF-κB complex)
Induced myeloid leukemia cell differentiation protein Mcl-1
B-cell lymphoma 2 (Bcl-2)
Bcl-2-associated agonist of cell death
Survivin nih.gov
In addition to its pro-apoptotic effects, this compound was shown to inhibit the migration and invasion of HepG2 cells. This was associated with a decrease in the levels of proteins involved in these processes, such as phospho-p38 and active matrix metallopeptidase 9. nih.gov These findings suggest that this compound can modulate signaling pathways that regulate cell survival, motility, and invasion in cancer cells.
Induction of Apoptosis by this compound in Various Cell Lines
This compound has been shown to induce apoptosis, a form of programmed cell death, in several cancer cell lines. In studies involving human hepatoblastoma (HepG2) cells, treatment with this compound led to morphological changes characteristic of apoptosis, including cell shrinkage and detachment nih.govresearchgate.net. Similar apoptotic effects have been observed in other cancer cell types, highlighting this compound's potential as a pro-apoptotic agent researchgate.net.
A key mechanism through which this compound induces apoptosis is the activation of the caspase cascade, a family of proteases crucial for executing programmed cell death. Research has demonstrated that this compound treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and caspase-3, a primary executioner caspase nih.govresearchgate.net. The activation of these caspases is a critical step in the downstream signaling that culminates in the dismantling of the cell. In HepG2 cells, this compound was shown to promote cell death by activating both caspase-3 and caspase-9 nih.govresearchgate.net.
This compound's pro-apoptotic activity is further supported by its ability to modulate the expression of key anti-apoptotic proteins. In HepG2 cancer cells, this compound treatment resulted in a decreased expression of several members of the B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2 itself, Bcl-xl, and Mcl-1 researchgate.netresearchgate.net. These proteins normally function to inhibit apoptosis, and their downregulation by this compound facilitates the progression of the apoptotic process. Furthermore, this compound has been found to reduce the expression of survivin, another protein that inhibits apoptosis and is often overexpressed in cancer cells nih.govresearchgate.netresearchgate.net. At a concentration of 10 µM, this compound was observed to suppress the expression of Bcl-2 and survivin researchgate.net.
In addition to downregulating anti-apoptotic proteins, some anticancer agents can also upregulate pro-apoptotic genes to induce cell death. The proteins p21 and Bax are well-known regulators of apoptosis nih.govnih.gov. Research on the effects of this compound on cholangiocarcinoma (CCA) cells revealed that it significantly increased the expression of pro-apoptotic genes, including Bax and the anti-proliferative gene p21 researchgate.net.
Inhibition of Cell Migration and Invasion by this compound
Beyond its effects on apoptosis, this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis nih.govresearchgate.net. In vitro assays, such as the transwell migration and invasion assays, have shown that this compound can impede the ability of HepG2 cells to move and invade through extracellular matrix components researchgate.netnih.gov. This suggests that this compound may have the potential to interfere with the metastatic spread of cancer.
The degradation of the extracellular matrix is a crucial step in cell invasion and is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). This compound has been found to specifically target the activity of MMP-9, a key enzyme involved in the breakdown of type IV collagen, a major component of the basement membrane researchgate.netnih.gov. Studies have shown that treatment with this compound leads to a significant decrease in the expression of active MMP-9 in HepG2 cells researchgate.netnih.gov. This reduction in MMP-9 activity is one of the mechanisms by which this compound inhibits cancer cell invasion researchgate.net.
Data Tables
Table 1: Effect of this compound on Apoptosis-Related Proteins in HepG2 Cells
| Molecular Target | Effect of this compound Treatment | Reference |
| Caspase-3 | Activation | nih.govresearchgate.net |
| Caspase-9 | Activation | nih.govresearchgate.net |
| Bcl-2 | Decreased Expression | nih.govresearchgate.netresearchgate.net |
| Bcl-xl | Decreased Expression | researchgate.net |
| Mcl-1 | Decreased Expression | nih.govresearchgate.netresearchgate.net |
| Survivin | Decreased Expression | nih.govresearchgate.netresearchgate.net |
| Phospho-p65 | Decreased Expression | nih.govresearchgate.net |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cellular Process | Cell Line | Effect of this compound Treatment | Key Molecular Target | Reference |
| Migration | HepG2 | Inhibition | - | nih.govresearchgate.net |
| Invasion | HepG2 | Inhibition | MMP-9 | nih.govresearchgate.netnih.gov |
Effects of this compound on Cell Signaling Pathways Related to Migration (e.g., phospho-p38)
No studies were found that describe the in vitro effects of this compound on the phosphorylation of p38 MAPK or other signaling pathways implicated in cellular migration. The p38 mitogen-activated protein kinase (MAPK) pathway is known to be involved in regulating cell migration in various cell types. arvojournals.orgnih.gov Activation of p38 can influence the reorganization of the actin cytoskeleton, a critical process for cell movement. researchgate.net However, there is no available data to suggest that this compound modulates this pathway.
Mechanisms of Multi-Drug Resistance (MDR) Sensitization by this compound in Cell Models
There is no scientific literature available detailing the mechanisms by which this compound might sensitize multi-drug resistant cells. Multi-drug resistance is a significant challenge in treating infections and cancers, often mediated by the overexpression of drug efflux pumps. nih.govnih.gov Compounds that can reverse or sensitize cells to existing drugs are of great interest. While research exists on other natural compounds that can reverse MDR in Candida species, no such studies have been published regarding this compound. nih.govresearchgate.net
Investigation of this compound's Antibacterial Actions at the Molecular Level
No research could be located that investigates the molecular mechanisms of this compound's antibacterial activity. Understanding how a compound exerts its antibacterial effects at a molecular level, such as by inhibiting cell wall synthesis, protein synthesis, or DNA replication, is crucial for its development as a potential therapeutic agent. While there is information on the mode of action of a similarly named antibiotic, Candicidin, which acts on the cell wall of Candida albicans, this is a distinct compound. nih.gov
Table of Compounds
As no article could be generated, a table of compounds is not applicable.
Structure Activity Relationship Sar and Computational Chemistry of Candidone
Quantitative Structure-Activity Relationship (QSAR) Studies of Candidone and its Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular features (descriptors) affect a compound's potency, QSAR models can predict the activity of new, unsynthesized analogues.
While the search for specific QSAR models developed exclusively for this compound and its direct analogues did not yield dedicated studies, the principles of QSAR are widely applied in the design of new antifungal agents. For instance, 3D-QSAR studies on novel triazole analogues have been used to create models that inform the design of new compounds with potentially high antifungal activity. These models generate contour maps that highlight the structural requirements necessary for biological function. Similarly, QSAR analyses of other antifungal compound series, such as saponin analogues and various diverse organic compounds, have successfully correlated molecular descriptors—representing topological, electronic, and geometrical properties—with antifungal efficacy against pathogens like Candida albicans. researchgate.netresearchgate.net This approach reduces the time and cost associated with synthesizing and testing a large number of compounds by prioritizing those predicted to be most active. nih.gov
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or DNA). This simulation helps to characterize the binding affinity and interaction patterns at the molecular level.
Ligand-Protein Interactions of this compound with NF-kappa B
Recent in silico research has identified this compound as a potential inhibitor of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer. Molecular docking studies screened a library of natural compounds and found that this compound exhibited the highest binding affinity for NF-κB. japsonline.com The simulation predicted a strong and stable interaction, suggesting that this compound may modulate the activity of this important biological target. japsonline.com
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Ligand Efficiency (kcal/mol) | Key Interactions |
| NF-kappa B | This compound | -6.921 | 0.2615 | Hydrogen bonding with amino acid residues |
Binding Modes of this compound with DNA
Spectroscopic methods combined with molecular docking have been employed to elucidate the interaction between this compound and calf thymus DNA. The results from these studies indicate that this compound binds to DNA primarily through a groove-binding mode. mdpi.com The interactions are dominated by hydrophobic forces, with this compound showing a preference for attaching to the A-T base pairs located within the minor groove of the DNA helix. mdpi.com This binding is spontaneous and demonstrates a high affinity, forming a stable this compound-DNA complex. mdpi.com
| Target | Ligand | Binding Mode | Preferred Site | Dominant Forces |
| Calf Thymus DNA | This compound | Groove Binding | A-T rich minor groove | Hydrophobic interactions |
Prediction of this compound Affinity for Fungal Targets
While direct molecular docking studies of this compound against specific fungal protein targets were not identified in the available research, this approach is a cornerstone for discovering novel antifungal agents. Researchers commonly target essential fungal enzymes that are absent in humans to ensure selectivity and reduce toxicity. Examples of such targets that have been successfully studied with other potential antifungal compounds include:
Secreted Aspartyl Protease 5 (SAP5): A key virulence factor in Candida albicans. yums.ac.ir
Succinate Dehydrogenase (SDH): An essential enzyme in the fungal respiratory chain. mdpi.com
Sterol 14-α-demethylase (CYP51): A critical enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com
Squalene Epoxidase and Thymidylate Synthase: Other important enzymes involved in fungal cell membrane formation and DNA synthesis, respectively. nih.gov
Docking simulations with these targets help predict the binding energy and interaction patterns of potential inhibitors, guiding the selection of compounds for further in vitro and in vivo testing. yums.ac.irnih.gov
Molecular Dynamics (MD) Simulations to Elucidate this compound-Target Complex Dynamics
Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of atoms and molecules over time. This technique is used to assess the stability of a ligand-receptor complex predicted by molecular docking.
MD simulations have been performed to confirm the stability of the this compound-DNA complex. mdpi.com The results showed that this compound and DNA form a stable complex and that the binding of this compound induces slight fluctuations in the DNA structure at the binding site. mdpi.com Furthermore, the simulations revealed that this compound's presence alters the flexibility and dynamics of the DNA, causing it to adopt a more extended structure. mdpi.com While MD simulations have been used extensively to study the dynamics of other compounds with targets like NF-κB, specific MD studies detailing the dynamics of the this compound-NF-κB complex were not found in the searched literature. hu.edu.jomdpi.comnih.gov
In Silico Screening and Design of Novel this compound-Inspired Compounds
In silico screening and computational design are powerful strategies for discovering and optimizing new drug candidates. These approaches leverage the structural information of a known active compound, like this compound, to design novel analogues with improved potency, selectivity, or pharmacokinetic properties.
Although specific studies detailing the design of novel compounds directly inspired by the this compound scaffold are not prevalent in the searched literature, the general methodology is well-established in antifungal drug discovery. This process often involves:
Virtual Screening: A large library of compounds is computationally docked against a biological target of interest to identify potential "hits" with favorable binding energies. acs.org
QSAR-Based Design: Validated QSAR models are used to predict the activity of a virtual library of analogues, allowing researchers to prioritize the synthesis of the most promising candidates.
Pharmacophore Modeling: The essential structural features of an active compound required for binding are identified and used as a template to search for or design new molecules that fit the model.
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to filter out candidates with poor drug-like characteristics early in the discovery process. acs.org
This integrated in silico approach has proven effective in identifying novel antifungal peptides and other small molecules, demonstrating its potential for the future development of this compound-inspired therapeutics. mdpi.com
Advanced Analytical Methodologies Employed in Candidone Research
Spectroscopic Techniques for Analyzing Candidone-Biological Interactions
Spectroscopic methods are crucial for elucidating the interactions between chemical compounds and biological macromolecules. Techniques such as fluorescence, ultraviolet-visible, and circular dichroism spectroscopy provide insights into binding events, the nature of the interaction, and any resulting structural changes in the target molecule.
Fluorescence Spectroscopy in Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. springernature.comnih.gov This method relies on changes in the fluorescence properties of intrinsic fluorophores within the protein, such as tryptophan and tyrosine, or extrinsic fluorescent probes upon ligand binding. nih.gov When a compound like this compound binds to a protein, it can cause a quenching (decrease) or enhancement of the protein's natural fluorescence. By titrating the protein with increasing concentrations of the ligand and monitoring the change in fluorescence intensity, researchers can determine key binding parameters, including the binding affinity (Ka) and the number of binding sites. springernature.comnih.gov This technique provides a robust, label-free method for characterizing protein-ligand interactions. mdpi.com
Ultraviolet-Visible Spectroscopy for Interaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor interactions between molecules by measuring the absorption of UV or visible light. patsnap.comresearchgate.net When a compound interacts with a biological target such as a protein or DNA, changes in the absorption spectrum can occur. researchgate.netut.ac.ir These changes, known as hyperchromism (increased absorbance) or hypochromism (decreased absorbance), along with potential shifts in the wavelength of maximum absorption (λmax), indicate the formation of a complex. ut.ac.ir UV-Vis spectroscopy is often used as a preliminary method to confirm the interaction and can provide initial insights into the binding mode. researchgate.netut.ac.ir
Circular Dichroism for Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in chiral macromolecules like proteins and nucleic acids upon interaction with a ligand. mtoz-biolabs.commtoz-biolabs.comwikipedia.org Proteins exhibit characteristic CD spectra depending on their secondary structure elements (α-helices, β-sheets). mtoz-biolabs.comnih.gov When a compound binds to a protein, it can induce conformational changes, leading to alterations in the CD spectrum. mtoz-biolabs.commtoz-biolabs.com By comparing the CD spectrum of the protein in the absence and presence of the ligand, researchers can detect and quantify changes in the protein's secondary structure, providing critical information about the functional consequences of the binding event. mtoz-biolabs.commtoz-biolabs.com
Chromatographic Methods for Quantitative Analysis in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of chemical compounds in various samples. uobasrah.edu.iq HPLC methods are widely used in pharmaceutical research for determining the concentration of active compounds in formulations and biological matrices. nih.govnih.govscielo.br A validated HPLC method involves developing a specific protocol for the separation of the target compound from other components in a mixture. nih.gov The compound is then detected, often by a UV detector, and the resulting peak area is proportional to its concentration. uobasrah.edu.iq By creating a calibration curve with standards of known concentration, the precise amount of the compound in an unknown research sample can be determined. uobasrah.edu.iq Such methods are crucial for quality control and pharmacokinetic studies.
Cell-Based Assays for Investigating this compound's Biological Activities in vitro
Cell-based assays are fundamental tools for assessing the biological effects of a compound on living cells. These in vitro assays can determine a compound's potential as a therapeutic agent by measuring its impact on cell viability, proliferation, or cytotoxicity.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two of the most common colorimetric methods for evaluating cell viability and cytotoxicity.
The MTT assay measures the metabolic activity of cells. nih.govatcc.org Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. nih.govabcam.comnih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells. atcc.orgnih.gov
The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells under mildly acidic conditions. zellx.deresearchsop.com The amount of bound dye is proportional to the total cellular protein mass. zellx.debohrium.com After staining, the incorporated dye is solubilized and measured colorimetrically. zellx.deresearchsop.com This assay provides a reliable estimation of cell number and is widely used for cytotoxicity screening. zellx.denih.gov
While no specific data for this compound was found, the table below illustrates how results from such assays are typically presented, showing the concentration-dependent effect of a hypothetical test compound on a cancer cell line.
Table 1: Example of Cytotoxicity Data from an SRB Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 51 ± 4.8 |
| 25 | 23 ± 3.9 |
| 50 | 8 ± 2.1 |
Apoptosis Detection Assays (e.g., AO/EB Staining, Caspase Activity)
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer. Assays to detect apoptosis are therefore vital in evaluating the anticancer potential of compounds like this compound.
Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) Staining
A common method to visualize cellular apoptosis is through dual staining with Acridine Orange (AO) and Ethidium Bromide (EB). This fluorescent staining technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. nih.gov
Viable cells: Display a uniformly green nucleus with intact structure.
Early apoptotic cells: Show a bright green nucleus with chromatin condensation, appearing as crescent-shaped or granular masses. nih.gov
Late apoptotic cells: Exhibit a condensed and fragmented orange-to-red nucleus as the cell membrane loses integrity, allowing EB to enter and bind to DNA. nih.govresearchgate.net
Necrotic cells: Have a uniformly orange-to-red nucleus with a swollen appearance. researchgate.net
While this is a standard technique for apoptosis detection, specific studies detailing the use of AO/EB staining to observe this compound-induced morphological changes were not prominently available in the reviewed literature. However, research has noted that this compound treatment induces morphological changes characteristic of apoptosis, such as cell rounding and shrinkage, as observed through phase-contrast microscopy. jst.go.jp
Caspase Activity Assays
Caspases are a family of cysteine proteases that are central executioners of apoptosis. creative-bioarray.com Measuring their activity provides a quantitative assessment of the apoptotic pathway's activation. Research into this compound has focused on its ability to activate key caspases. Studies have demonstrated that this compound promotes cell death by activating initiator caspase-9 and executioner caspase-3 in human hepatoblastoma (HepG2) cells. jst.go.jpresearchgate.net The activation of these caspases is a definitive indicator that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.
| Assay Component | Finding in this compound Research | Cell Line |
| Caspase-9 | Activation observed following treatment | HepG2 |
| Caspase-3 | Activation observed following treatment | HepG2 |
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Methodologies that assess these processes are critical for identifying potential anti-metastatic agents.
Wound Healing Assay
The wound healing, or scratch, assay is a straightforward and widely used method to study collective cell migration in vitro. nih.gov A "wound" is created by scratching a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. 4dcell.com This assay provides valuable information on the effects of compounds on cell motility. While a standard technique, specific data from wound healing assays conducted on this compound was not identified in the reviewed literature.
Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is a more quantitative method for evaluating cell migration and invasion. nih.gov Cells are seeded in the upper chamber of an insert containing a microporous membrane, and a chemoattractant is placed in the lower chamber. plos.org For invasion assays, the membrane is coated with an extracellular matrix (ECM) component, such as Matrigel, which cells must degrade to migrate. nih.gov
Research has shown that this compound effectively inhibits both the migration and invasion of HepG2 cancer cells. jst.go.jpresearchgate.net In Transwell assays, this compound significantly decreased the cellular migration and invasiveness of these cells at concentrations of 1 µM and 10 µM compared to untreated controls. jst.go.jp These findings suggest that this compound interferes with the cellular machinery responsible for cell movement and tissue invasion.
| Assay Type | Effect of this compound (1 and 10 µM) | Cell Line |
| Transwell Migration | Significant decrease in cell migration | HepG2 |
| Transwell Invasion | Significant decrease in cell invasiveness | HepG2 |
Molecular Biology Techniques for Gene and Protein Expression Analysis
To understand the mechanisms by which this compound exerts its cellular effects, researchers employ molecular biology techniques to analyze changes in gene and protein expression.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression
RT-qPCR is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. nih.gov The process involves converting RNA into complementary DNA (cDNA) through reverse transcription, followed by the amplification and quantification of the cDNA using PCR. youtube.com
Studies utilizing RT-qPCR have revealed that this compound modulates the expression of genes involved in apoptosis and cell proliferation. In cholangiocarcinoma (CCA) cells, this compound treatment was found to significantly increase the expression of pro-apoptotic and anti-proliferative genes, while simultaneously decreasing the expression of anti-apoptotic genes. researchgate.net
| Gene | Function | Effect of this compound on Expression | Cell Line |
| p21 | Anti-proliferative | Increased | CCA |
| Bax | Pro-apoptotic | Increased | CCA |
| Bcl-2 | Anti-apoptotic | Decreased | CCA |
| Survivin | Anti-apoptotic | Decreased | CCA |
Western Blotting for Protein Expression Profiling
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. nih.govlabxchange.org It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. labxchange.org
Western blot analyses have been instrumental in confirming the effects of this compound on key signaling pathways related to apoptosis and cell migration. jst.go.jpresearchgate.net Treatment of HepG2 cells with this compound led to a decrease in the expression of several anti-apoptotic proteins, providing further evidence of its pro-apoptotic activity. Furthermore, this compound was shown to reduce the levels of proteins associated with migration and invasion processes. jst.go.jp
| Target Protein | Function/Pathway | Effect of this compound on Expression | Cell Line |
| p65 | Anti-apoptotic (NF-κB pathway) | Decreased | HepG2 |
| Mcl-1 | Anti-apoptotic (Bcl-2 family) | Decreased | HepG2 |
| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Decreased | HepG2 |
| Survivin | Anti-apoptotic | Decreased | HepG2 |
| phospho-p38 | Migration/Invasion (MAPK pathway) | Decreased | HepG2 |
| MMP-9 | Invasion (Matrix Metallopeptidase) | Decreased | HepG2 |
Ecological and Biosynthetic Perspectives of Candidone
Role of Candidone in Source Organism Biology and Defense Mechanisms
Fungi produce a vast array of secondary metabolites that serve as chemical defenses against competitors, predators, and pathogens. These compounds are a key component of the fungal arsenal in the constant chemical warfare occurring in microbial communities.
Should "this compound" be a compound produced by a fungus, its role would likely be tied to providing a competitive advantage. This could manifest in several ways:
Antimicrobial Activity: Many fungal secondary metabolites exhibit potent antibiotic or antifungal properties. This allows the producing fungus to inhibit the growth of competing bacteria and other fungi in its immediate vicinity, thereby securing resources. For instance, the well-known antibiotic penicillin, produced by the fungus Penicillium rubens, revolutionized medicine by its ability to kill bacteria.
Deterrence of Grazers: Fungi are often consumed by various organisms, from microscopic invertebrates to larger animals. The production of toxic or unpalatable compounds can deter this "mycophagy." These toxins can range from mildly distasteful to acutely poisonous, ensuring the fungus's survival.
Signaling Molecules: Secondary metabolites can also act as signaling molecules, mediating interactions within a fungal population or with other organisms. These signals can be involved in processes like quorum sensing, morphogenesis, and symbiotic relationships.
The specific defensive role of a hypothetical "this compound" would depend on its chemical structure and the ecological niche of the producing organism. Research into its biological activity against a panel of bacteria, fungi, and other organisms would be the first step in elucidating its function.
Proposed Biosynthetic Pathways of this compound (if natural product)
The biosynthesis of fungal secondary metabolites is a complex process involving multi-enzyme pathways. These pathways are encoded by clusters of genes, known as biosynthetic gene clusters (BGCs), which are often located together on the fungal chromosome. The core of these pathways typically involves large, multifunctional enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).
If "this compound" is a natural product, its biosynthesis would likely follow one of the major pathways for fungal secondary metabolism:
Polyketide Pathway: This pathway is responsible for the synthesis of a vast array of compounds, including many pigments, toxins, and antibiotics. The backbone of these molecules is assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, by a PKS enzyme. The resulting polyketide chain can then be modified by other enzymes (e.g., cyclases, oxygenases, methyltransferases) to generate the final complex structure.
Non-Ribosomal Peptide Pathway: This pathway produces peptides with diverse structures and biological activities, including many important drugs like the immunosuppressant cyclosporine. NRPS enzymes assemble these peptides from standard and non-standard amino acids in an assembly-line fashion, independent of the ribosome.
Terpenoid Pathway: Terpenoids are a large and diverse class of natural products derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate pathway in fungi. The subsequent cyclization and modification of these precursors lead to the vast structural diversity of terpenoids.
Shikimate Pathway: This pathway is the source of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which can serve as precursors for a variety of secondary metabolites, including some alkaloids and phenylpropanoids.
To propose a biosynthetic pathway for a hypothetical "this compound," its chemical structure would first need to be determined. Based on the structural class it belongs to (e.g., polyketide, non-ribosomal peptide, terpenoid), a plausible sequence of enzymatic reactions could be postulated.
For example, if "this compound" were a polyketide, the key steps would involve:
Chain Initiation: Loading of a starter unit (e.g., acetyl-CoA) onto the PKS.
Chain Elongation: Iterative addition of extender units (e.g., malonyl-CoA) to the growing polyketide chain.
Chain Termination and Cyclization: Release of the polyketide chain from the PKS, often accompanied by cyclization to form a core ring structure.
Tailoring Reactions: Post-PKS modifications such as oxidation, reduction, methylation, and glycosylation, which are crucial for the final structure and biological activity of the molecule.
Identifying the intermediates in such a pathway would involve techniques like isotopic labeling studies and the analysis of mutant strains blocked at specific steps of the pathway.
The genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together in the fungal genome. The discovery of such a biosynthetic gene cluster (BGC) is a key step in understanding and manipulating the production of a natural product.
A typical BGC for a compound like "this compound" would likely contain:
A core synthase gene: Encoding the central enzyme of the pathway, such as a PKS or NRPS.
Genes for tailoring enzymes: Encoding enzymes that modify the core structure.
A transporter gene: Encoding a protein that exports the final product out of the fungal cell.
A regulatory gene: Encoding a transcription factor that controls the expression of the other genes in the cluster.
The identification of a "this compound" BGC would be a significant breakthrough, enabling heterologous expression of the pathway in a different host organism for improved production and the generation of novel analogs through genetic engineering.
Future Research Directions and Unexplored Avenues in Candidone Studies
Elucidation of Novel Molecular Targets for Candidone
A significant hurdle in this compound research is the lack of a clear understanding of its specific molecular targets within biological systems. While many flavonoids are known to interact with a variety of proteins, the precise binding partners of this compound and the subsequent signaling cascades it may modulate are yet to be identified. Future research should prioritize the use of advanced techniques such as affinity chromatography-mass spectrometry, and chemical proteomics to isolate and identify this compound-binding proteins. Computational approaches, including molecular docking and simulations, could also be employed to predict potential targets and guide experimental validation. Uncovering these targets is a critical first step in elucidating its mechanism of action and understanding its pharmacological potential.
Investigation of this compound in Complex In Vitro Systems and Organoid Models
To date, the majority of in vitro studies on flavonoids have been conducted using simplistic, two-dimensional cell cultures. To gain a more physiologically relevant understanding of this compound's effects, future research must move towards more complex models. The use of three-dimensional (3D) cell cultures, co-culture systems that mimic the interactions between different cell types, and organoid models derived from patient tissues will be instrumental. These advanced in vitro systems can provide a more accurate representation of the in vivo environment, allowing for a more nuanced assessment of this compound's activity, permeability, and potential toxicity in a tissue-specific context.
Development of Advanced Analytical Techniques for this compound Metabolomics
The metabolic fate of this compound in biological systems is another area ripe for investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to evaluating its bioavailability and potential therapeutic window. The development and application of highly sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for identifying and quantifying this compound and its metabolites in various biological matrices, including plasma, urine, and tissues. This will provide a comprehensive picture of its pharmacokinetic profile and help to identify any potentially active or toxic metabolites.
Exploration of this compound’s Interactions with the Microbiome (beyond direct antimicrobial effects)
The gut microbiome plays a critical role in human health and disease, and it is increasingly recognized that dietary phytochemicals can modulate its composition and function. While some flavonoids have been shown to possess antimicrobial properties, the interaction of this compound with the gut microbiota is an unexplored area. Future studies should investigate the bidirectional relationship between this compound and the microbiome. This includes assessing the potential for gut bacteria to metabolize this compound, thereby altering its bioavailability and bioactivity, as well as examining the impact of this compound on the diversity and metabolic output of the gut microbial community.
Integration of Multi-Omics Approaches in this compound Mechanistic Studies
To unravel the complex biological effects of this compound, an integrative, systems-level approach is necessary. The application of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, will allow for a global and unbiased view of the molecular changes induced by this compound in cells and organisms. By combining these datasets, researchers can construct a more complete picture of the pathways and networks that are perturbed by this compound, providing deeper insights into its mechanism of action and identifying potential biomarkers of its activity.
Methodological Advancements for High-Throughput Screening of this compound Derivatives
The natural scaffold of this compound presents an opportunity for the synthesis of a library of derivatives with potentially enhanced or novel biological activities. To efficiently evaluate these new compounds, the development of robust and automated high-throughput screening (HTS) assays is essential. These assays should be designed to assess a range of biological endpoints relevant to the potential therapeutic applications of this compound and its analogs. The integration of HTS with computational modeling and medicinal chemistry will accelerate the discovery of new lead compounds with improved potency and selectivity.
Unanswered Questions and Research Gaps in this compound Biology and Chemistry
Despite the potential of this compound, a multitude of fundamental questions remain unanswered. The following table summarizes some of the key research gaps that need to be addressed to build a solid foundation for future translational research.
| Research Area | Key Unanswered Questions and Research Gaps |
| Molecular Targets | What are the primary and secondary molecular targets of this compound? Does it exhibit target promiscuity? |
| Mechanism of Action | How does interaction with its molecular targets translate into a cellular response? What are the downstream signaling pathways affected by this compound? |
| In Vivo Efficacy | Does this compound exhibit therapeutic efficacy in relevant animal models of disease? |
| Bioavailability | What is the oral bioavailability of this compound? How can it be improved? |
| Metabolism | What are the major metabolites of this compound in humans? Are these metabolites biologically active? |
| Microbiome Interactions | How does the gut microbiome influence the metabolism and activity of this compound? How does this compound modulate the gut microbiome? |
| Structure-Activity Relationship | Which structural features of this compound are essential for its biological activity? How can its structure be modified to improve its properties? |
| Long-term Effects | What are the effects of long-term exposure to this compound? |
Addressing these fundamental questions through rigorous and systematic research will be crucial to unlocking the full scientific and therapeutic potential of this compound. The path forward requires a multidisciplinary approach, combining expertise in natural product chemistry, pharmacology, molecular biology, and computational sciences.
Q & A
Basic Research Questions
Q. How can researchers identify gaps in existing literature on Candidone’s biochemical mechanisms?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science, prioritizing peer-reviewed articles from the last decade. Use keywords such as "this compound biosynthesis," "kinetic studies," and "in vitro models." Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, ensuring alignment with biochemical research goals . Cross-reference findings with specialized journals (e.g., Advanced Journal of Chemistry, Section B) to validate gaps in mechanistic studies .
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Methodological Answer : Follow modular experimental design , detailing reagents (e.g., purity grades, suppliers), reaction conditions (temperature, pH), and instrumentation (e.g., HPLC parameters). Document deviations from published protocols and validate results via triplicate trials. Reference guidelines from Analytical Chemistry for transparent reporting of synthetic pathways and characterization data (e.g., NMR, FTIR spectra) .
Q. How should researchers formulate hypotheses about this compound’s role in metabolic pathways?
- Methodological Answer : Use deductive reasoning based on structural analogs (e.g., terpenoid derivatives) and computational predictions (molecular docking simulations). Prioritize hypotheses testable via targeted assays (e.g., enzyme inhibition studies). Ensure hypotheses meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?
- Methodological Answer : Perform meta-analysis of dose-response data, stratifying by cell lines (e.g., cancer vs. primary cells) and assay conditions (e.g., exposure time). Apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables. Use Qualitative Comparative Analysis (QCA) to map experimental parameters against outcomes . Publish negative results to mitigate publication bias .
Q. What interdisciplinary approaches enhance understanding of this compound’s environmental persistence?
- Methodological Answer : Integrate multi-omics data (metabolomics, proteomics) with geochemical modeling to track degradation pathways. Collaborate with ecotoxicology labs to design mesocosm experiments simulating soil/water matrices. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. Which advanced statistical methods are suitable for analyzing this compound’s pharmacokinetic variability?
- Methodological Answer : Employ non-linear mixed-effects modeling (NLME) to account for intersubject variability in animal/human trials. Validate models using Akaike Information Criterion (AIC) and Bayesian metrics. Reference Reviews in Analytical Chemistry for guidance on uncertainty quantification .
Data Analysis & Interpretation
Q. How to address methodological biases in this compound’s bioactivity studies?
- Methodological Answer : Implement blinded analysis during data collection and use negative controls to isolate assay artifacts. Apply Grubb’s test to identify outliers in high-throughput screening data. Pre-register study protocols on platforms like Open Science Framework to enhance transparency .
Q. What frameworks support ethical data collection in this compound trials involving human subjects?
- Methodological Answer : Adopt IRB-approved protocols for participant recruitment, emphasizing informed consent and data anonymization. Use stratified sampling to ensure demographic diversity. Follow EU Regulation 2023/XX for chemical data interoperability and ethical reuse .
Comparative Table: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| LC-MS/MS | Quantification in biological matrices | LOD: 0.1 ng/mL; Column: C18 | |
| X-ray Crystallography | Structural elucidation | Resolution: ≤1.5 Å; R-factor: <0.05 | |
| Isothermal Titration Calorimetry | Binding affinity studies | ΔH: ±1 kcal/mol; N: 3 replicates |
Key Considerations for Researchers
- Avoid Over-Reliance on Academic Databases : Supplement literature reviews with grey literature (e.g., thesis repositories) and regulatory reports (e.g., REACH dossiers) to capture unpublished data on this compound .
- Ethical Compliance : Disclose funding sources and potential conflicts of interest in publications, adhering to journal-specific policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
